molecular formula C11H14ClNO B12076755 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline

Cat. No.: B12076755
M. Wt: 211.69 g/mol
InChI Key: HEXAKCAYKXVBMC-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline: is a chemical compound with the following structural formula:

C9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO} C9​H12​ClNO

It consists of a chloro-substituted phenyl ring (4-chloro), a cyclopropylmethyl group, and a methoxy group attached to an amino group. The compound’s molecular weight is approximately 179.66 g/mol .

Preparation Methods

Synthetic Routes::

    N-Methylation of 4-Chloroaniline:
    • The compound can be synthesized by reacting 4-chloroaniline with formaldehyde and cyclopropylmethylamine. The methylation occurs at the amino group.
    • Reaction:

      4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline\text{4-Chloroaniline} + \text{Formaldehyde} + \text{Cyclopropylmethylamine} \rightarrow \text{this compound}4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine→this compound

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and development.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.

    Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.

Common Reagents and Conditions::

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).

    Oxidation: Nitric acid (HNO₃) or other oxidizing agents.

Major Products::
  • The major product depends on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: May have applications in drug discovery.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

  • The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3

InChI Key

HEXAKCAYKXVBMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2CC2)Cl

Origin of Product

United States

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